1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[35]nonan-1-yl}urea is a synthetic organic compound with a unique structure that includes a chlorophenyl group, a spirocyclic nonane ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves multiple steps, starting with the preparation of the spirocyclic nonane ring. This can be achieved through a cyclization reaction involving appropriate precursors. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. Finally, the urea moiety is formed through a reaction with an isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or neuroprotective agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has a similar chlorophenyl group but differs in its overall structure and biological activity.
6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-3-methyl-2(3H)-benzoxazolone: Another compound with a chlorophenyl group, but with distinct chemical and pharmacological properties.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[35]nonan-1-yl}urea is unique due to its spirocyclic structure and the presence of both a chlorophenyl group and a urea moiety
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(7-oxaspiro[3.5]nonan-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-13-3-1-12(2-4-13)11-18-15(20)19-14-5-6-16(14)7-9-21-10-8-16/h1-4,14H,5-11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKXHCLHHJDSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NCC3=CC=C(C=C3)Cl)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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